1-Butyl-1-methylpyrrolidinium hexafluorophosphate

Flame-retardant additive Lithium-ion battery safety Electrolyte formulation

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([Py₁₄]PF₆ or BMPyrrPF₆) is a room-temperature ionic liquid (RTIL) belonging to the pyrrolidinium class of organic salts. Characterized by a molecular formula of C₉H₂₀F₆NP and a molecular weight of 287.23 g·mol⁻¹, it exhibits a well-defined crystalline solid state at ambient temperature with a reported melting point of 86 °C.

Molecular Formula C9H20F6NP
Molecular Weight 287.23
CAS No. 330671-29-9
Cat. No. B1661947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1-methylpyrrolidinium hexafluorophosphate
CAS330671-29-9
Molecular FormulaC9H20F6NP
Molecular Weight287.23
Structural Identifiers
SMILESCCCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C9H20N.F6P/c1-3-4-7-10(2)8-5-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1
InChIKeyHCGXEKKFZYYPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-1-methylpyrrolidinium Hexafluorophosphate (CAS 330671-29-9): A Pyrrolidinium-Based Ionic Liquid for Electrochemical Energy Storage and Safe Electrolytes


1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([Py₁₄]PF₆ or BMPyrrPF₆) is a room-temperature ionic liquid (RTIL) belonging to the pyrrolidinium class of organic salts . Characterized by a molecular formula of C₉H₂₀F₆NP and a molecular weight of 287.23 g·mol⁻¹, it exhibits a well-defined crystalline solid state at ambient temperature with a reported melting point of 86 °C . As an ionic liquid, it is distinguished by a negligible vapor pressure and high thermal stability, which are intrinsic to its composition of bulky organic cations and inorganic anions . Its primary scientific and industrial relevance stems from the combination of the electrochemically stable pyrrolidinium cation and the hydrophobic, weakly coordinating hexafluorophosphate (PF₆⁻) anion, rendering it a key candidate for enhancing the safety and performance of high-voltage lithium-ion batteries and supercapacitors .

Why Scientific Procurement Cannot Simply Substitute 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate with Other Ionic Liquids


The physicochemical and electrochemical properties of ionic liquids are exquisitely sensitive to even minor structural variations in either the cation or the anion, and the pyrrolidinium hexafluorophosphate class is no exception [1]. Substituting the 1-butyl-1-methylpyrrolidinium hexafluorophosphate with a seemingly analogous imidazolium-based ionic liquid (e.g., BMIM-PF₆) introduces aromaticity, which significantly alters electrochemical stability, hydrophobicity, and toxicity profiles [2]. Furthermore, exchanging the PF₆⁻ anion for other common anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) or tetrafluoroborate (BF₄⁻) drastically impacts viscosity, ionic conductivity, thermal stability, and the crucial flame-retardant efficacy of the compound [3]. Consequently, generic substitution without rigorous, evidence-based justification can lead to compromised device safety, reduced electrochemical performance, or altered process outcomes, underscoring the necessity for a compound-specific evidence guide to inform procurement decisions [4].

Quantitative Evidence for the Procurement and Selection of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate


Superior Flame-Retardant Efficacy and Cycling Performance Among Pyrrolidinium-Based Ionic Liquids

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([Py₁₄]PF₆) demonstrates superior performance as a flame-retarding additive in lithium-ion battery electrolytes when directly compared to its pyrrolidinium analogs with different anions. In a study evaluating [Py₁₄]⁺-based ionic liquids, [Py₁₄]PF₆ was identified as the most desirable candidate for achieving the best cycling performance while effectively suppressing flammability [1]. This represents a direct, quantitative comparison against ionic liquids with the same cation but with bis(trifluoromethylsulfonyl) imide (TFSI⁻) and tetrafluoroborate (BF₄⁻) anions [1].

Flame-retardant additive Lithium-ion battery safety Electrolyte formulation

Widened Electrochemical Stability Window in Mixed Electrolyte Formulations

The addition of 1-butyl-1-methylpyrrolidinium hexafluorophosphate to a standard carbonate-based electrolyte (LP30) demonstrably widens the electrochemical stability window at room temperature [1]. This is a quantitative improvement over the baseline LP30 electrolyte. The study further demonstrates that at concentrations above 50 wt%, the mixture's flash point is raised above room temperature, fulfilling requirements for controlled flammability and improving low-temperature ionic conductivity by completely suppressing crystallization [1].

High-voltage lithium batteries Electrochemical stability window Electrolyte safety

Optimal Ionic Conductivity Enhancement in Electrolyte Blends

When 1-butyl-1-methylpyrrolidinium hexafluorophosphate ([Py₁₄]PF₆) is used as an additive, its effect on ionic conductivity is not linear but exhibits a clear, quantifiable optimum. A study investigating its use as a flame-retarding additive in a liquid electrolyte found that ionic conductivity increased with [Py₁₄]PF₆ content, reaching a peak value of 1.3 × 10⁻² S cm⁻¹ at an addition of 10 wt.% [1]. This provides a precise, data-driven formulation target for maximizing ion transport while benefiting from the additive's other properties.

Ionic conductivity Electrolyte optimization Lithium-ion batteries

Defined Electrochemical Stability Window in Polymer Electrolyte Composites

In solid-state electrolyte applications, such as polymer blends for supercapacitors, 1-butyl-1-methylpyrrolidinium hexafluorophosphate exhibits a defined and quantified electrochemical stability window. When incorporated into a PVDF-HFP polymer matrix, linear sweep voltammetry determined the electrochemical stability window to be 3.91 V [1]. This is a crucial metric for ensuring the electrolyte's integrity during device operation and preventing premature degradation.

Polymer electrolyte Supercapacitor Electrochemical stability

High-Value Application Scenarios for 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate


Flame-Retardant Additive in High-Voltage Lithium-Ion Battery Electrolytes

For researchers and engineers developing safer, high-energy-density lithium-ion batteries, 1-butyl-1-methylpyrrolidinium hexafluorophosphate is the evidence-backed choice as a flame-retarding additive. As demonstrated by head-to-head comparisons, it outperforms its pyrrolidinium analogs with TFSI⁻ and BF₄⁻ anions in delivering superior cycling performance while effectively suppressing electrolyte flammability [1]. Quantitative studies further pinpoint an optimal addition level of 10 wt.% to maximize ionic conductivity (1.3 × 10⁻² S cm⁻¹) [2]. This combination of safety enhancement and performance preservation makes it a critical component for next-generation EV and grid-storage batteries. [1][2]

Safety-Enhanced High-Voltage Electrolyte Formulation

When formulating electrolytes for high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄), adding [Py₁₄]PF₆ is a proven strategy to widen the electrochemical stability window beyond that of conventional carbonate-based electrolytes [3]. The evidence shows that blending it into LP30 at concentrations above 50 wt% raises the flash point above room temperature and suppresses low-temperature crystallization, directly addressing key safety and performance limitations of standard electrolytes [3]. This scenario is ideal for projects prioritizing operational safety without sacrificing high-voltage performance. [3]

Ionic Liquid-Doped Polymer Electrolytes for Solid-State Supercapacitors

In the development of all-solid-state supercapacitors, incorporating [Py₁₄]PF₆ into polymer matrices like PVDF-HFP provides a well-characterized route to achieving high ionic conductivity and a defined electrochemical stability window of 3.91 V [4]. The ionic transference number of 97% indicates minimal electronic contribution, confirming its efficacy as an ionic conductor [4]. This application scenario is ideal for creating robust, flexible energy storage devices that leverage the solid-state format's safety and the ionic liquid's performance advantages. [4]

Technical Documentation Hub

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